REACTION_SMILES
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[Br-:1].[CH3:17][C:18]#[N:19].[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[CH:2]1([Mg+:5])[CH2:3][CH2:4]1.[Cl:6][c:7]1[cH:8][c:9]([F:16])[c:10]([C:13]([CH3:14])=[O:15])[cH:11][cH:12]1.[O:21]1[CH2:22][CH2:23][CH2:24][CH2:25]1.[OH2:20]>>[CH:2]1([C:13]([c:10]2[c:9]([F:16])[cH:8][c:7]([Cl:6])[cH:12][cH:11]2)([CH3:14])[OH:15])[CH2:3][CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Br-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg+]C1CC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccc(Cl)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CC(O)(c1ccc(Cl)cc1F)C1CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |